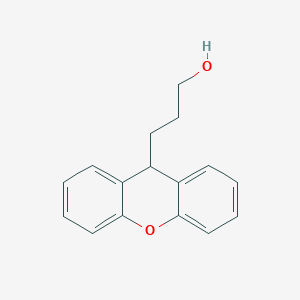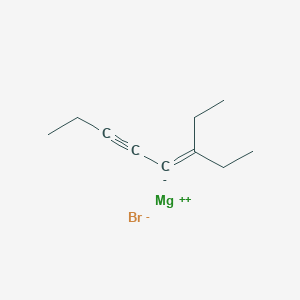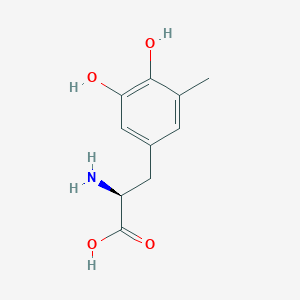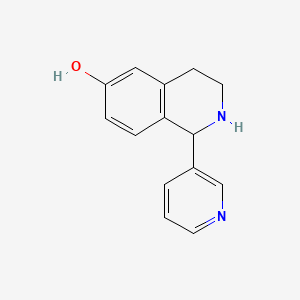
acetic acid;(2R,3S)-2-chlorooxan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R,3S)-2-chlorooxan-3-ol is a compound that combines the properties of acetic acid and a chlorinated oxan derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R,3S)-2-chlorooxan-3-ol typically involves the chlorination of oxan-3-ol followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperatures to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems that allow for precise control over reaction parameters, leading to a more sustainable and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R,3S)-2-chlorooxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the chlorinated oxan ring to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxan derivatives with different functional groups, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetic acid;(2R,3S)-2-chlorooxan-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;(2R,3S)-2-chlorooxan-3-ol involves its interaction with specific molecular targets and pathways. The chlorinated oxan ring can interact with enzymes and receptors, leading to various biochemical effects. The acetic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share structural similarities with acetic acid;(2R,3S)-2-chlorooxan-3-ol and are used in similar applications.
Isocitric acid: Another compound with a similar stereochemistry that is used in various biochemical and industrial processes.
Uniqueness
This compound is unique due to its specific combination of a chlorinated oxan ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
634180-97-5 |
|---|---|
Formule moléculaire |
C7H13ClO4 |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
acetic acid;(2R,3S)-2-chlorooxan-3-ol |
InChI |
InChI=1S/C5H9ClO2.C2H4O2/c6-5-4(7)2-1-3-8-5;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4)/t4-,5-;/m0./s1 |
Clé InChI |
MCHQCFCZIFQOSF-FHAQVOQBSA-N |
SMILES isomérique |
CC(=O)O.C1C[C@@H]([C@H](OC1)Cl)O |
SMILES canonique |
CC(=O)O.C1CC(C(OC1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)

![2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-](/img/structure/B12592924.png)
![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)



![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)
